molecular formula C22H25N5O3 B6476976 N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide CAS No. 2640862-71-9

N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide

Cat. No.: B6476976
CAS No.: 2640862-71-9
M. Wt: 407.5 g/mol
InChI Key: VLEXRCRCRFHRRY-UHFFFAOYSA-N
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Description

The compound N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide features a piperidine core substituted at the 1-position with a carboxamide group bearing a 4-methoxyphenylmethyl moiety. At the 4-position of the piperidine, a methyl group connects to a 1,2,4-oxadiazole ring, which is further substituted with a pyridin-4-yl group.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-29-19-4-2-17(3-5-19)15-24-22(28)27-12-8-16(9-13-27)14-20-25-21(26-30-20)18-6-10-23-11-7-18/h2-7,10-11,16H,8-9,12-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEXRCRCRFHRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound’s unique attributes include:

  • 1,2,4-Oxadiazole-Pyridine Moiety : Enhances π-π stacking and dipole interactions.
  • Piperidine Carboxamide Backbone : Offers conformational flexibility and hydrogen-bonding via the amide group.

Comparison Table

Compound Name / Identifier Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Piperidine-1-carboxamide 4-{[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}, N-(4-methoxyphenylmethyl) Hypothesized enzyme inhibition N/A
ML267 () Piperazine-1-carbothioamide 3-Chloro-5-(trifluoromethyl)pyridinyl, 4-methoxypyridinyl Potent bacterial phosphopantetheinyl transferase (PPTase) inhibitor
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide () Piperidine-1-carboxamide 3-Methyl-1,2,4-oxadiazole, pyrazine carboxamide Safety data available (SDS)
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylate esters () Piperidine-1-carboxylate Oxadiazole-methoxy, ester derivatives Patent-protected for unspecified targets
1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide () Piperidine-4-carboxamide Pyrrolidinone carbonyl, tetrahydropyranylmethyl Structural diversity in heterocycles

Detailed Analysis of Analog Differences

Oxadiazole Substitution Patterns
  • Target Compound vs. ML267 : The oxadiazole in the target compound is substituted with pyridin-4-yl, whereas ML267 lacks an oxadiazole but includes a trifluoromethylpyridinyl group. The latter’s trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bacterial membrane penetration .
  • Comparison with : The methyl-substituted oxadiazole in ’s compound may reduce steric hindrance but diminish π-π interactions compared to the pyridinyl substitution in the target compound .
Carboxamide vs. Carbothioamide
  • ML267 () uses a carbothioamide (C=S) instead of carboxamide (C=O). The thiocarbonyl group increases electron-withdrawing effects and may enhance metal-binding capacity, critical for PPTase inhibition .
Piperidine vs. Piperazine Cores
  • This likely impacts solubility and target selectivity.
Ester vs. Amide Derivatives
  • The carboxylate esters in (e.g., 4-methoxycarbonyl-phenyl ester) are metabolically labile compared to the target compound’s stable carboxamide. Esters may act as prodrugs, hydrolyzing to active acids in vivo .

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